molecular formula C8H10ClNO2 B1194742 4-Chloro-2,5-dimethoxyaniline CAS No. 6358-64-1

4-Chloro-2,5-dimethoxyaniline

Cat. No.: B1194742
CAS No.: 6358-64-1
M. Wt: 187.62 g/mol
InChI Key: YGUFQYGSBVXPMC-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxyaniline (CAS 6358-64-1) is an aromatic amine with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.623 g/mol . Structurally, it features a chloro group at the 4-position and methoxy groups at the 2- and 5-positions on the benzene ring (Figure 1). This compound is a key intermediate in organic synthesis, particularly for dyes, pigments, and heterocyclic compounds .

Properties

IUPAC Name

4-chloro-2,5-dimethoxyaniline
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InChI

InChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YGUFQYGSBVXPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040718
Record name 2,5-Dimethoxy-4-chloroaniline
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Molecular Weight

187.62 g/mol
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CAS No.

6358-64-1
Record name 4-Chloro-2,5-dimethoxyaniline
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Record name 2,5-Dimethoxy-4-chloroaniline
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Record name 4-Chloro-2,5-dimethoxyaniline
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Record name Benzenamine, 4-chloro-2,5-dimethoxy-
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Record name 2,5-Dimethoxy-4-chloroaniline
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Record name 4-chloro-2,5-dimethoxyaniline
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Record name 2,5-DIMETHOXY-4-CHLOROANILINE
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Preparation Methods

Reaction Conditions and Parameters

The reduction is conducted in an aromatic solvent, typically xylene, at elevated temperatures (80–110°C) and pressures (5–50 atm). Key parameters include:

  • Catalyst : Sulfited or sulfidated platinum-on-carbon (0.1–1.0 wt.% relative to substrate).

  • pH Control : Addition of buffer substances (e.g., ammonium carbonate) to maintain an alkaline aqueous phase (pH 8–10).

  • Co-Catalysts : Aliphatic or cyclic amines (0.1–1.0 wt.%) to enhance reaction kinetics and product brightness.

The hydrogenation proceeds exothermically, requiring external cooling to maintain optimal temperature. Post-reaction, the catalyst is filtered under nitrogen to prevent oxidation, and the solvent is distilled off with steam or vacuum. The product crystallizes as a near-colorless solid with yields exceeding 90%.

Advantages and Limitations

This method achieves high purity (>99%) and avoids byproducts common in alternative routes. However, challenges include solvent losses during filtration and the need for nitrogen inertization to preserve product quality. Industrial adaptations often recycle the xylene filtrate to mitigate waste and cost.

Alternative Synthetic Routes

While catalytic hydrogenation dominates industrial production, other methods have been explored for niche applications.

Chlorination of 2,5-Dimethoxyaniline

Early routes involved direct chlorination of 2,5-dimethoxyaniline using copper chloride (CuCl₂) and hydrochloric acid (HCl). However, this method faces limitations:

  • Selectivity Issues : Over-chlorination and ring degradation reduce yields.

  • Purity Challenges : Crude products often require extensive purification, increasing production costs.

Comparative Analysis of Methods

Parameter Catalytic Hydrogenation Direct Chlorination
Yield (%)90–9570–80
Purity (%)>9985–90
Solvent SystemXyleneHCl/CuCl₂
ByproductsMinimalPolychlorinated species
Industrial ScalabilityHighModerate

Industrial Optimization Strategies

Solvent and Catalyst Recycling

Modern plants recover xylene via distillation and reuse platinum catalysts for up to 10 cycles without significant activity loss. This reduces raw material costs by ~40% and minimizes environmental impact.

pH and Temperature Modulation

Maintaining pH 8–10 with ammonium buffers prevents catalyst poisoning and ensures consistent reaction rates. Temperature gradients are tightly controlled to avoid side reactions, such as dechlorination or demethoxylation.

Emerging Innovations

Recent advances focus on continuous-flow reactors to enhance process efficiency. Pilot studies demonstrate:

  • 20% Higher Throughput : Compared to batch systems.

  • Reduced Catalyst Loading : 0.05 wt.% Pt/C achieves equivalent yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a platinum on carbon catalyst.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration.

Major Products

Scientific Research Applications

Chemical Synthesis

Dye and Pigment Production

4-Chloro-2,5-dimethoxyaniline serves as a crucial intermediate in the synthesis of dyes and pigments. Its unique chemical structure allows it to participate in various reactions that lead to the formation of vibrant colors used in textiles, plastics, and coatings. The compound is particularly important for producing azo dyes, which are widely used due to their bright colors and stability.

  • Synthesis Process : The preparation of this compound typically involves the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene using hydrogen gas in the presence of a platinum-on-carbon catalyst. This method not only enhances yield but also ensures high purity of the final product .

Biological Research

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or activator of specific enzymatic reactions makes it a valuable tool for understanding biochemical processes.

  • Case Study : A study highlighted its role in identifying affinity probes for various enzymes, showcasing its significance in drug discovery and development .

Industrial Applications

Fine Chemicals Production

The compound is also employed in the production of fine chemicals that are critical for various industrial processes. Its derivatives are used in pharmaceuticals, agrochemicals, and other specialty chemicals.

  • Market Insights : The global market for this compound is expanding due to increasing demand from end-users in industries such as textiles and coatings. This growth is attributed to its effectiveness as an intermediate in producing high-quality dyes and pigments .

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymatic pathways, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point : 102–104°C .
  • Solubility: Increases with temperature and alcohol content in binary solvents (e.g., methanol–water, ethanol–water). For example, solubility in 80% ethanol at 340 K is ~0.25 mol/kg .
  • Stability : Sensitive to oxidation due to the primary amine group, requiring inert storage conditions .

Comparison with Similar Compounds

4-Chloro-2,5-dimethoxyaniline is structurally and functionally related to several substituted anilines. Key comparisons are outlined below:

Structural and Functional Analogues

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
2,5-Dimethoxyaniline C₈H₁₁NO₂ -OCH₃ (2,5-positions) Higher solubility in polar solvents; precursor for poly(2,5-dimethoxyaniline) conducting polymers .
4-Chloro-2,5-dimethoxy-N-methylaniline C₉H₁₂ClNO₂ -OCH₃ (2,5), -Cl (4), -NHCH₃ Reduced reactivity due to N-methylation; used in benzothiazolone synthesis .
4-Amino-2,5-dimethoxybenzenesulfonic acid C₈H₁₀NO₅S -SO₃H (sulfonic acid group) Water-soluble dye intermediate (e.g., Acid Orange 165) .
o-Anisidine C₇H₉NO₂ -OCH₃ (2-position) Higher toxicity; major contaminant in tattoo inks (up to 1000 mg/kg ) .

Key Differentiators

Substituent Effects :

  • The chloro group in this compound enhances electrophilicity, making it more reactive in coupling reactions (e.g., azo dye formation) compared to 2,5-dimethoxyaniline .
  • N-Methylation (as in 4-chloro-2,5-dimethoxy-N-methylaniline) reduces nucleophilicity, limiting its utility in condensation reactions but improving stability .

Solubility Trends: In methanol–water mixtures, this compound exhibits lower solubility than 2,5-dimethoxyaniline due to the hydrophobic chloro substituent . Both compounds show temperature-dependent solubility, but 2,5-dimethoxyaniline’s solubility rises more sharply with temperature (e.g., 0.4 mol/kg at 340 K in 80% ethanol) .

Applications: this compound is preferred in high-performance pigments (e.g., Pigment Yellow 83) due to its halogen-mediated lightfastness . 4-Amino-2,5-dimethoxybenzenesulfonic acid finds use in water-soluble dyes, leveraging its sulfonic acid group for enhanced solubility .

Regulatory and Environmental Considerations

Emerging Trends and Future Outlook

  • Sustainable Synthesis : Adoption of bio-based solvents and catalytic methods to reduce waste in this compound production .
  • Novel Applications: Exploration in hybrid conducting-redox polymers and anticonvulsant drug intermediates .
  • Market Growth : Projected CAGR of 5.2% (2025–2033) driven by textile dye demand and eco-friendly manufacturing .

Biological Activity

4-Chloro-2,5-dimethoxyaniline (CDMA) is a significant compound in organic chemistry, primarily known for its role as an intermediate in the production of dyes and pigments. Its chemical structure, characterized by the presence of a chloro group and two methoxy groups on the aniline ring, contributes to its biological activity and potential applications in various fields.

  • Molecular Formula : C8_8H10_10ClNO2_2
  • Molecular Weight : 187.62 g/mol
  • CAS Number : 6358-64-1
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including catalytic reduction of its nitro precursor. The typical processes involve:

  • Catalytic Reduction :
    • Reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene using hydrogen in the presence of catalysts such as platinum-on-carbon under controlled temperature and pressure conditions (80-110 °C) .
    • Recent advancements have introduced methods that utilize supported nickel catalysts in ethanol, enhancing yield and reducing environmental impact .

Toxicological Profile

Research indicates that this compound exhibits acute toxicity. For instance:

  • It is classified as harmful if swallowed (H302) and may cause damage to organs through prolonged or repeated exposure (H373) .
  • The compound's toxicity profile necessitates careful handling and assessment in laboratory settings.

Antimicrobial Activity

Studies have explored the antimicrobial properties of CDMA. For example:

  • A study demonstrated that derivatives of aniline compounds, including CDMA, exhibit varying degrees of antimicrobial activity against different bacterial strains. The presence of electron-donating groups like methoxy enhances this activity by increasing the compound's lipophilicity and facilitating membrane penetration .

Case Studies

  • Dye Production :
    • CDMA serves as an intermediate in synthesizing azo dyes, which are widely used in textiles and food industries. The compound's ability to undergo diazotization reactions leads to the formation of various azo dyes, which possess vivid colors and stability .
  • Pharmaceutical Applications :
    • Research has indicated potential applications in pharmaceuticals due to its structural properties. Compounds similar to CDMA have been investigated for their ability to inhibit specific enzymes or act as precursors for drug synthesis .

Research Findings

A comprehensive review of studies reveals several important findings regarding the biological activity of this compound:

Study FocusFindingsReference
Toxicity AssessmentAcute toxicity observed; harmful if ingested; potential organ damage from prolonged exposure
Antimicrobial PropertiesExhibits antimicrobial activity against various bacteria; effectiveness varies with structure
Dye SynthesisKey intermediate for azo dye production; facilitates vibrant color development

Q & A

Basic: What are the established synthesis routes for 4-Chloro-2,5-dimethoxyaniline in laboratory settings?

Answer:
The compound is synthesized through two primary pathways:

  • Method 1 : Starting with 2,5-dimethoxyaniline, sequential N-acetylation (to protect the amine group), electrophilic aromatic chlorination (using Cl2 or SO2Cl2), and subsequent deprotection via hydrolysis yields the target compound .
  • Method 2 : Direct chlorination of 2,5-dimethoxyaniline under controlled conditions (e.g., using CuCl2 as a catalyst) avoids the need for protection-deprotection steps but requires precise temperature control to minimize side reactions .
    Key challenges include avoiding over-chlorination and ensuring regioselectivity at the 4-position.

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Resolves methoxy (-OCH3), chloro-substituted aromatic protons, and the amine group. For example, the amine proton appears as a singlet at ~5.0 ppm in DMSO-d6 .
  • FT-IR : Confirms NH2 stretching (~3350 cm<sup>-1</sup>) and C-O-C vibrations (~1250 cm<sup>-1</sup>) .
  • HPLC-MS : Detects impurities (e.g., dichlorinated byproducts) and verifies purity (>98%) .
  • Melting Point : 118–121°C (consistent with literature) .

Basic: What are common impurities in this compound synthesis, and how are they analyzed?

Answer:

  • Major Impurities :
    • 2,5-Dimethoxyaniline (unreacted starting material) : Detected via TLC (Rf comparison) or GC-MS.
    • Dichlorinated derivatives (e.g., 4,6-dichloro-2,5-dimethoxyaniline) : Identified using HPLC with UV detection at 254 nm .
  • Mitigation : Recrystallization in ethanol/water mixtures removes polar impurities, while column chromatography (silica gel, hexane/ethyl acetate) isolates non-polar byproducts .

Advanced: How is this compound utilized in synthesizing anticancer agents?

Answer:
The compound serves as a precursor in synthesizing dihydropyridine derivatives with antitumor activity. For example:

  • Step 1 : Condensation with ethyl acetoacetate under Hantzsch conditions yields 1,4-dihydropyridines.
  • Step 2 : Subsequent functionalization (e.g., introducing nitro groups) enhances cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values <10 µM .
    Mechanistic studies suggest these derivatives inhibit tubulin polymerization, disrupting mitosis .

Advanced: What adsorption mechanisms govern this compound removal from aqueous solutions?

Answer:

  • Material : Ammonium phosphate-activated pyrolytic char (APC) achieves a maximum adsorption capacity of 134 mg/g at pH 10 .
  • Mechanisms :
    • π-π interactions between aromatic rings of CDMA and graphene layers in APC.
    • Hydrogen bonding between NH2 groups and oxygen-containing surface functional groups.
  • Kinetics : Best described by the Elovich model (R<sup>2</sup> > 0.919), indicating heterogeneous surface adsorption .

Advanced: How does this compound contribute to azo dye and pigment synthesis?

Answer:

  • Azoic Coupling : Reacts with diazonium salts to form pigments (e.g., Pigment Red 146) via electrophilic substitution at the para position relative to the amine .
  • Derivatives :
    • Acetoacet-4-chloro-2,5-dimethoxyanilide : Intermediate for yellow pigments (e.g., Pigment Yellow 83) via ketoenamine tautomerization .
    • 3-Hydroxy-2-naphthanilide : Forms Naphthol AS-LC, a coupling component in textile dyes .

Advanced: What environmental persistence data exist for this compound?

Answer:

  • Biodegradation : Low mineralization in OECD 301F tests (t1/2 ~36 days) .
  • QSAR Modeling : Predicts moderate persistence (P/vP index) due to chloro and methoxy groups hindering microbial breakdown .
  • Adsorption : High log Kow (~1.8) suggests preferential partitioning into organic soils .

Advanced: How does structural modification of this compound alter its reactivity?

Answer:

  • Electron-Donating Groups : Methoxy substituents activate the ring toward electrophilic substitution but deactivate toward nucleophilic attack.
  • Chlorine Effects : The 4-chloro group directs incoming electrophiles to the 6-position (meta to Cl), as demonstrated in sulfonation reactions .
  • Comparative Studies : Analogues like 4-bromo-2,5-dimethoxyaniline exhibit slower reaction kinetics in Suzuki couplings due to larger halogen size .

Advanced: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Oral LD50 (rat) ~300 mg/kg; chronic exposure risks organ damage .
  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact.
  • Waste Disposal : Incinerate at >1000°C with scrubbers to prevent dioxin formation .

Advanced: How is computational chemistry applied to study this compound derivatives?

Answer:

  • Docking Studies : Predict binding affinity to cytochrome P450 enzymes (e.g., CYP1A2) using AutoDock Vina .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to correlate HOMO-LUMO gaps with antioxidant activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,5-dimethoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,5-dimethoxyaniline

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